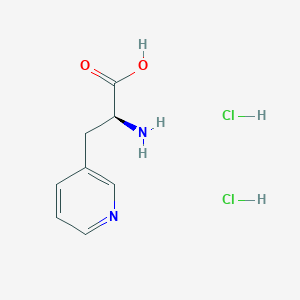

(S)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-amino-3-pyridin-3-ylpropanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.2ClH/c9-7(8(11)12)4-6-2-1-3-10-5-6;;/h1-3,5,7H,4,9H2,(H,11,12);2*1H/t7-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORPRVNSFLBKBG-KLXURFKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)C[C@@H](C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743942 | |

| Record name | 3-Pyridin-3-yl-L-alanine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93960-20-4 | |

| Record name | 3-Pyridin-3-yl-L-alanine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-Pyridyl)-L-alanine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of (S)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride

This guide provides a comprehensive technical overview of the core physicochemical and basic properties of (S)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride (also known as L-3-Pyridylalanine dihydrochloride). Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental chemical principles with practical applications, offering field-proven insights into the handling and characterization of this versatile non-canonical amino acid.

Introduction and Compound Profile

(S)-2-Amino-3-(pyridin-3-yl)propanoic acid is a non-proteinogenic α-amino acid structurally related to phenylalanine, where a pyridyl ring replaces the phenyl group. Its incorporation into peptides and small molecules is a key strategy in medicinal chemistry to introduce a basic center, modulate solubility, and create novel interactions with biological targets. The dihydrochloride salt form enhances stability and solubility, making it a preferred format for research and development.[1] This guide focuses on the fundamental basicity of the molecule, a critical parameter influencing its behavior in biological systems and synthetic protocols.

This compound serves as a crucial building block in pharmaceutical development, particularly in neuroscience research and the synthesis of novel therapeutic agents targeting neurological disorders.[1][2]

Chemical Identity

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-amino-3-pyridin-3-ylpropanoic acid;dihydrochloride | |

| Common Synonyms | 3-(3-Pyridyl)-L-alanine dihydrochloride, L-3-Pyridylalanine 2HCl | |

| CAS Number | 93960-20-4 | [3] |

| Molecular Formula | C₈H₁₂Cl₂N₂O₂ | |

| Molecular Weight | 239.10 g/mol | |

| Appearance | White to almost white crystalline powder | [3] |

The Chemistry of Basicity: A Triprotic System

The defining characteristic of (S)-2-Amino-3-(pyridin-3-yl)propanoic acid is its nature as a triprotic acid, possessing three distinct ionizable groups: the α-carboxylic acid, the α-amino group, and the pyridyl nitrogen in the side chain. The basicity of the molecule is therefore described by a set of three dissociation constants (pKa values).

While experimentally determined values for this specific molecule are not readily found in compiled databases, highly accurate estimations can be made from structurally analogous compounds. This approach provides a robust framework for predicting the molecule's behavior across a range of pH conditions.

Estimated Dissociation Constants (pKa)

The pKa values dictate the protonation state of each functional group at a given pH.

| Ionizable Group | Estimated pKa | Analogous Compound & Rationale | Source(s) |

| α-Carboxylic Acid (pKa₁) | ~2.3 | The electron-withdrawing effect of the adjacent α-ammonium group lowers the pKa relative to a simple carboxylic acid. This value is analogous to the carboxyl pKa of Alanine. | [4] |

| Pyridine Nitrogen (pKa₂) | ~5.2 | The pyridinium ion is aromatic and its basicity is well-established. This value is based directly on the pKa of the pyridinium ion. | [1][5] |

| α-Ammonium (pKa₃) | ~9.7 | The basicity of the α-amino group is standard for most α-amino acids. This value is analogous to the ammonium pKa of Alanine. | [6][7] |

Protonation States and Species Distribution

The charge of the molecule is highly dependent on the solution's pH. As a dihydrochloride salt, the compound dissolves to yield the fully protonated species (+2 charge). Titrating with a base will sequentially deprotonate the three groups.

Caption: Protonation equilibria of (S)-2-Amino-3-(pyridin-3-yl)propanoic acid.

This pH-dependent charge is a critical consideration in drug development. The basic pyridine side chain (pKa₂ ≈ 5.2) means the molecule will be positively charged in the acidic environment of the stomach and early small intestine but will become increasingly neutral as it moves to the more alkaline environment of the lower intestine, affecting absorption and distribution.

Experimental Protocol: Basicity Determination by Potentiometric Titration

The pKa values of a multi-protic system like this are best determined experimentally via potentiometric titration. This self-validating method provides a precise characterization of the compound's basic properties.

Causality Behind Experimental Choices

-

Analyte Preparation: The dihydrochloride salt is the ideal starting material as it ensures all ionizable groups are fully protonated, allowing for a clear titration curve from low to high pH.

-

Titrant: A strong, carbonate-free base (e.g., 0.1 M NaOH) is used to ensure sharp, well-defined equivalence points. Carbonate impurities can buffer the solution and obscure the results.

-

Instrumentation: A calibrated pH meter with a glass electrode provides accurate and continuous monitoring of the hydrogen ion activity as the titrant is added.

Step-by-Step Methodology

-

Preparation: Accurately weigh ~0.1 mmol of this compound and dissolve it in ~50 mL of deionized, degassed water.

-

System Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Introduce a calibrated combination pH electrode and a magnetic stir bar.

-

Initial pH: Record the initial pH of the solution. It should be in the acidic range (typically pH < 2).

-

Titration: Add standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Data Collection: Continue the titration until the pH is > 11 to ensure all three deprotonation events are observed.

-

Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis). The pKa values are determined from the resulting curve. The pKa is equal to the pH at the half-equivalence point for each buffering region. The equivalence points (inflection points) correspond to the complete deprotonation of the carboxyl, pyridinium, and α-ammonium groups, respectively. A first-derivative plot (ΔpH/ΔV vs. V) can be used to identify the equivalence points with high precision.

Caption: Workflow for potentiometric determination of pKa values.

Safety, Handling, and Storage

As a laboratory chemical, proper handling is essential to ensure user safety and maintain compound integrity.

-

Hazard Profile: The compound is an irritant, causing potential skin, eye, and respiratory irritation.

-

Handling: Always handle in a well-ventilated area or chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Avoid creating dust.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location away from incompatible materials such as strong oxidizing agents.[6]

Conclusion

This compound is a triprotic system whose acid-base characteristics are governed by three distinct pKa values corresponding to its carboxylic acid, pyridine side chain, and α-amino groups. Understanding these properties is fundamental for its effective use in peptide synthesis and as a scaffold in drug design. The pyridine nitrogen provides a key basic center that is protonated at physiological pH, influencing solubility, cell permeability, and receptor interactions. The protocols and data presented in this guide offer a robust framework for the characterization and application of this important synthetic building block.

References

-

Star Republic. (n.d.). pKa values of amino acids. Star Republic: Guide for Biologists. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyridine. PubChem Compound Summary for CID 1049. Retrieved from [Link]

-

Pearson+. (n.d.). Alanine has pKa values of 2.34 and 9.69. Study Prep. Retrieved from [Link]

-

Peptideweb.com. (n.d.). pKa and pI values of amino acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). L-Alanine. PubChem Compound Summary for CID 5950. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(3-Pyridyl)-L-alanine dihydrochloride. PubChem Compound Summary for CID 70701174. Retrieved from [Link]

Sources

- 1. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Alanine has pKa values of 2.34 and 9.69. Therefore, alanine exist... | Study Prep in Pearson+ [pearson.com]

- 3. Star Republic: Guide for Biologists [sciencegateway.org]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. peptideweb.com [peptideweb.com]

- 6. L-Alanine | C3H7NO2 | CID 5950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Physicochemical Characteristics of L-3-(3-Pyridyl)alanine Dihydrochloride

Introduction

L-3-(3-Pyridyl)alanine, a non-proteinogenic amino acid, and its dihydrochloride salt are of significant interest to researchers in drug development and peptide synthesis. The incorporation of this unnatural amino acid into peptides can enhance their biological activity and improve their pharmacokinetic profiles.[1][2] This guide provides a comprehensive overview of the core physicochemical characteristics of L-3-(3-Pyridyl)alanine dihydrochloride, offering a foundational understanding for its application in research and development.

Chemical Identity and Structure

L-3-(3-Pyridyl)alanine dihydrochloride is the hydrochloride salt of the L-enantiomer of 3-(3-pyridyl)alanine. The presence of the pyridyl ring introduces unique aromatic and basic properties compared to natural amino acids like phenylalanine. The dihydrochloride form ensures higher water solubility and stability.

Sources

A Technical Guide to the Spectral Analysis of (S)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-3-(pyridin-3-yl)propanoic acid, a derivative of alanine containing a pyridine ring, and its dihydrochloride salt, are of significant interest in medicinal chemistry and drug development. The incorporation of the pyridine moiety introduces unique electronic and structural properties, making it a valuable building block for novel therapeutics. A thorough understanding of its chemical identity and purity is paramount, and this is achieved through a multi-faceted approach employing various spectroscopic techniques. This guide provides an in-depth technical overview of the expected spectral data for (S)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride, detailing the theoretical basis, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

As a Senior Application Scientist, the following sections are structured to not only present the data but also to elucidate the rationale behind the experimental choices and the interpretation of the resulting spectra, ensuring a comprehensive understanding for researchers in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed picture of the molecular framework.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will reveal the number of different types of protons and their connectivity. In the dihydrochloride salt, both the amino group and the pyridine nitrogen will be protonated. The choice of solvent is critical; Deuterium oxide (D₂O) is a common choice for highly polar molecules like amino acid hydrochlorides, as it solubilizes the compound and allows for the exchange of labile protons (e.g., from -NH₃⁺ and -COOH), which will therefore not be observed in the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts (in D₂O)

| Proton Label | Chemical Shift (ppm) | Multiplicity | Integration | Rationale for Chemical Shift |

| Hα | ~4.5 | Triplet | 1H | The α-proton is deshielded by the adjacent electron-withdrawing ammonium and carboxylic acid groups. |

| Hβ | ~3.5 | Doublet | 2H | The β-protons are adjacent to the pyridinium ring and the chiral center. |

| H2' | ~8.8 | Singlet | 1H | This proton is ortho to the positively charged nitrogen in the pyridinium ring, leading to significant deshielding. |

| H4' | ~8.6 | Doublet | 1H | This proton is also significantly deshielded due to its proximity to the pyridinium nitrogen. |

| H5' | ~7.9 | Triplet | 1H | This proton is meta to the pyridinium nitrogen and experiences less deshielding. |

| H6' | ~8.7 | Doublet | 1H | This proton is ortho to the pyridinium nitrogen, resulting in a downfield shift. |

Causality in Experimental Choices:

-

Solvent: D₂O is selected for its ability to dissolve the polar dihydrochloride salt and to exchange with labile protons, simplifying the spectrum and allowing for clearer observation of the carbon-bound protons.

-

Internal Standard: A non-reactive internal standard with a known chemical shift, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS), would be used for accurate referencing of the chemical shifts.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, a larger sample concentration or longer acquisition time is generally required compared to ¹H NMR.

Table 2: Predicted ¹³C NMR Chemical Shifts (in D₂O)

| Carbon Label | Chemical Shift (ppm) | Rationale for Chemical Shift |

| C=O | ~175 | The carboxylic acid carbon is highly deshielded due to the two oxygen atoms. |

| Cα | ~55 | The α-carbon is attached to the electron-withdrawing ammonium and carboxyl groups. |

| Cβ | ~35 | The β-carbon is influenced by the adjacent pyridinium ring. |

| C2' | ~148 | This carbon is directly attached to the positively charged nitrogen, causing a significant downfield shift. |

| C3' | ~130 | The point of attachment to the side chain. |

| C4' | ~145 | This carbon is deshielded by the adjacent pyridinium nitrogen. |

| C5' | ~128 | This carbon is less affected by the nitrogen's electron-withdrawing effect. |

| C6' | ~147 | This carbon is deshielded due to its proximity to the pyridinium nitrogen. |

Self-Validating Protocol for NMR Analysis:

A robust NMR protocol involves ensuring the sample is fully dissolved and free of paramagnetic impurities, which can broaden signals. The use of a deuterated solvent with a known residual peak allows for an internal check of the chemical shift calibration. Furthermore, acquiring both 1D (¹H, ¹³C) and 2D spectra (e.g., COSY, HSQC) can confirm the assignments made from the 1D data, providing a self-validating dataset.

Caption: Standard workflow for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and confirmation of the elemental composition.

Expected Mass Spectrum

For this compound, a soft ionization technique such as Electrospray Ionization (ESI) is ideal, as it minimizes fragmentation and allows for the observation of the molecular ion. The analysis would be performed in positive ion mode.

Table 3: Expected m/z Peaks in ESI-MS

| m/z Value | Ion | Rationale |

| 167.08 | [M+H]⁺ | The protonated molecular ion of the free amino acid. |

| 189.06 | [M+Na]⁺ | The sodium adduct of the free amino acid. |

| 122.06 | [M+H - COOH]⁺ | A common fragment resulting from the loss of the carboxylic acid group. |

Causality in Experimental Choices:

-

Ionization Method: ESI is chosen because it is a soft ionization technique suitable for polar and thermally labile molecules like amino acids, providing a strong molecular ion peak with minimal fragmentation.

-

Positive Ion Mode: The presence of the basic amino and pyridine groups makes the molecule readily protonated, leading to a strong signal in positive ion mode.

Caption: General workflow for ESI-MS analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present in their protonated forms.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Rationale |

| ~3000 | N-H | Stretch | Broad absorption due to the protonated amino group (NH₃⁺). |

| ~2500-3300 | O-H | Stretch | Broad absorption from the carboxylic acid O-H. |

| ~1730 | C=O | Stretch | Carbonyl stretch of the carboxylic acid. |

| ~1630, ~1500 | C=C, C=N | Stretch | Aromatic ring stretching of the pyridinium ion.[1] |

| ~1200 | C-O | Stretch | Carboxylic acid C-O stretching. |

Causality in Experimental Choices:

-

Sample Preparation: The sample can be prepared as a KBr pellet or as a mull in Nujol. The KBr pellet method is often preferred as it avoids interference from the mulling agent.

-

Background Correction: A background spectrum of the pure KBr pellet or Nujol is taken to subtract any atmospheric or matrix-related absorptions.

Sources

The Biological Activity of 3-(3-Pyridyl)-L-alanine: A Technical Guide for Drug Discovery and Development

Introduction

3-(3-Pyridyl)-L-alanine, a non-proteinogenic amino acid, has emerged as a molecule of significant interest within the realms of medicinal chemistry and neuropharmacology. Its structural resemblance to the endogenous amino acid L-tryptophan, coupled with the introduction of a pyridine ring, confers unique physicochemical and biological properties. This guide provides an in-depth technical overview of the biological activities of 3-(3-Pyridyl)-L-alanine, offering insights into its synthesis, mechanisms of action, and its applications as both a standalone neuroactive agent and a strategic building block in peptide-based drug design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile compound.

Physicochemical Properties and Synthesis

A thorough understanding of the molecular characteristics of 3-(3-Pyridyl)-L-alanine is fundamental to its application in experimental and developmental settings.

Molecular Profile

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-3-(pyridin-3-yl)propanoic acid | |

| Molecular Formula | C₈H₁₀N₂O₂ | |

| Molecular Weight | 166.18 g/mol | |

| CAS Number | 64090-98-8 | |

| Appearance | White to off-white powder/crystal | |

| Solubility | Increased aqueous solubility compared to natural aromatic amino acids | [1] |

Synthesis Overview

The synthesis of 3-(3-Pyridyl)-L-alanine can be achieved through various established chemical routes. One common and reliable method involves the use of 3-pyridylaldehyde as a starting material. The synthesis of the racemic mixture, DL-3-(3-Pyridyl)-alanine, can be accomplished in a good overall yield. Subsequent resolution of the enantiomers is often achieved through enzymatic methods.

A representative synthetic approach for the N-Boc protected form, a key intermediate for peptide synthesis, is outlined below. This method provides a practical pathway for obtaining the L-enantiomer with high purity.

Consequences of Tryptophan Pyrrolase Inhibition

The inhibition of tryptophan pyrrolase by 3-(3-Pyridyl)-L-alanine has been demonstrated to lead to a significant elevation of brain tryptophan concentrations. [2]As tryptophan is the essential precursor for serotonin synthesis, this increased availability directly translates to higher levels of serotonin in the brain. This elevation of central serotonin levels is a key factor underpinning the observed neuropharmacological effects of 3-(3-Pyridyl)-L-alanine. It is important to note that this compound does not appear to significantly affect the activities of other key enzymes in the serotonin pathway, such as L-tryptophan 5-hydroxylase, 5-hydroxy-L-tryptophan decarboxylase, or monoamine oxidase.

Neuropharmacological Implications and Potential Therapeutic Applications

The ability of 3-(3-Pyridyl)-L-alanine to modulate central serotonergic neurotransmission opens up a range of potential therapeutic applications, particularly in the context of neurological and psychiatric disorders where serotonin dysregulation is a contributing factor.

Potential as an Antidepressant and Anxiolytic

Given that a significant class of antidepressant medications, the Selective Serotonin Reuptake Inhibitors (SSRIs), function by increasing synaptic serotonin levels, the mechanism of action of 3-(3-Pyridyl)-L-alanine suggests its potential as an antidepressant agent. By increasing the presynaptic pool of serotonin, it may lead to enhanced serotonergic signaling. Similarly, the anxiolytic effects of serotonin are well-established, suggesting a potential role for 3-(3-Pyridyl)-L-alanine in the management of anxiety disorders. Further preclinical and clinical investigation is warranted to fully explore these possibilities.

Neuroprotective Potential

Emerging research suggests a potential neuroprotective role for compounds that modulate serotonergic and other neurotransmitter systems. [3]While direct evidence for the neuroprotective effects of free 3-(3-Pyridyl)-L-alanine is still developing, its ability to influence central neurotransmitter levels makes it a compelling candidate for further investigation in the context of neurodegenerative diseases.

Application in Peptide and Drug Design

Beyond its intrinsic biological activity, 3-(3-Pyridyl)-L-alanine is a valuable tool for medicinal chemists in the design and optimization of peptide-based therapeutics. Its unique structural features allow for the fine-tuning of the physicochemical and pharmacological properties of peptides.

Modulation of Physicochemical Properties

The incorporation of 3-(3-Pyridyl)-L-alanine into peptide sequences can significantly enhance their aqueous solubility compared to their counterparts containing natural aromatic amino acids like phenylalanine or tyrosine. [1]This is a critical consideration in drug development, as poor solubility can hinder formulation and bioavailability. The pyridine nitrogen atom can also participate in hydrogen bonding, influencing the conformational properties of the peptide.

Enhancement of Biological Activity and Receptor Interaction

The substitution of natural amino acids with 3-(3-Pyridyl)-L-alanine can have a profound impact on the biological activity of a peptide. The pyridine ring can engage in specific interactions with biological targets, such as receptors and enzymes, that are not possible with the native amino acid side chains.

A notable example is the incorporation of 3-(3-Pyridyl)-L-alanine (referred to as 3Pal) into somatostatin antagonists. In a study evaluating radiolabeled somatostatin receptor subtype 2 (SST₂) antagonists, the replacement of Tyr³ with 3Pal³ in the peptide sequence resulted in high receptor affinity and significant cellular uptake in SST₂-expressing cells. [4] Table of In Vitro Data for a 3-Pal Modified Somatostatin Antagonist: [4]

| Parameter | [¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM3 |

|---|---|

| K_D (nM) | 0.15 ± 0.01 |

| Cellular Uptake (% added activity) | 82.90 ± 2.42 |

These findings underscore the potential of 3-(3-Pyridyl)-L-alanine to serve as a strategic replacement for natural amino acids to enhance the therapeutic profile of peptide-based drugs.

Experimental Protocols

To facilitate further research into the biological activities of 3-(3-Pyridyl)-L-alanine, detailed experimental protocols for key assays are provided below.

Protocol 1: In Vitro Tryptophan Pyrrolase Inhibition Assay

Objective: To determine the inhibitory potential of 3-(3-Pyridyl)-L-alanine on tryptophan pyrrolase activity.

Materials:

-

Rat liver homogenate (as a source of tryptophan pyrrolase)

-

L-tryptophan

-

3-(3-Pyridyl)-L-alanine (test compound)

-

Ascorbic acid

-

Methemoglobin

-

Potassium phosphate buffer (pH 7.0)

-

Trichloroacetic acid (TCA)

-

p-Dimethylaminobenzaldehyde (Ehrlich's reagent)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, and methemoglobin.

-

Add varying concentrations of 3-(3-Pyridyl)-L-alanine to the reaction mixture.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding L-tryptophan.

-

Incubate the reaction at 37°C for 60 minutes.

-

Stop the reaction by adding TCA.

-

Centrifuge the samples to pellet precipitated proteins.

-

To the supernatant, add Ehrlich's reagent to develop a colored product with kynurenine.

-

Measure the absorbance at the appropriate wavelength using a spectrophotometer.

-

Calculate the percentage of inhibition of tryptophan pyrrolase activity at each concentration of 3-(3-Pyridyl)-L-alanine and determine the IC₅₀ value.

Protocol 2: In Vivo Assessment of Brain Serotonin Levels

Objective: To evaluate the effect of 3-(3-Pyridyl)-L-alanine administration on serotonin levels in the rodent brain.

Materials:

-

Male Wistar rats

-

3-(3-Pyridyl)-L-alanine

-

Saline (vehicle)

-

High-performance liquid chromatography (HPLC) system with electrochemical detection

-

Brain tissue homogenization buffer

-

Perchloric acid

Procedure:

-

Administer 3-(3-Pyridyl)-L-alanine or saline to rats via an appropriate route (e.g., intraperitoneal injection).

-

At specified time points post-administration, euthanize the animals and rapidly dissect the brains.

-

Homogenize brain tissue in homogenization buffer.

-

Precipitate proteins with perchloric acid.

-

Centrifuge the samples and collect the supernatant.

-

Analyze the supernatant for serotonin content using an HPLC system with electrochemical detection.

-

Quantify serotonin levels by comparing peak areas to those of known standards.

-

Perform statistical analysis to compare serotonin levels between the treated and control groups.

Pharmacokinetics and Safety Profile

A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) and the toxicological profile of 3-(3-Pyridyl)-L-alanine is crucial for its development as a therapeutic agent.

ADME

While detailed ADME studies specifically on free 3-(3-Pyridyl)-L-alanine are not extensively reported in the public domain, some inferences can be drawn. As an amino acid analogue, it is likely absorbed via amino acid transporters in the gastrointestinal tract. Its ability to increase brain serotonin levels indicates that it can cross the blood-brain barrier. The polar nature of the molecule, particularly when incorporated into peptides, has been shown to influence kidney uptake and retention. [4]Further studies are needed to fully characterize its metabolic fate and excretion pathways.

Toxicology

The available safety data for 3-(3-Pyridyl)-L-alanine indicates that it may cause skin and eye irritation, as well as respiratory irritation. Comprehensive acute, sub-chronic, and chronic toxicity studies are necessary to establish a complete safety profile and determine a no-observed-adverse-effect level (NOAEL) for therapeutic development.

Future Directions and Conclusion

3-(3-Pyridyl)-L-alanine presents a compelling profile as both a neuroactive compound and a versatile tool in drug design. Its well-defined mechanism of action as a tryptophan pyrrolase inhibitor, leading to increased central serotonin levels, provides a strong rationale for its further investigation in the context of depression, anxiety, and other CNS disorders.

Future research should focus on several key areas:

-

Direct Receptor Binding Studies: A comprehensive screening of 3-(3-Pyridyl)-L-alanine against a panel of CNS receptors, including nicotinic acetylcholine receptors, is needed to identify any direct receptor interactions.

-

In Vivo Pharmacological Profiling: Detailed in vivo studies are required to characterize the dose-dependent behavioral and physiological effects of the free amino acid.

-

ADME and Toxicology: Rigorous ADME and toxicology studies are essential to establish its drug-like properties and safety profile.

-

Exploration in Peptide Drug Discovery: Continued exploration of its use as a strategic modification in peptide-based therapeutics is warranted to enhance their efficacy and pharmacokinetic properties.

References

- Mroz, P. A., et al. (2016).

- Fani, M., et al. (2021). Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution. Theranostics.

-

PubChem. (n.d.). 3-(3-Pyridyl)alanine. National Center for Biotechnology Information. Retrieved from [Link]

- Shimeno, H., et al. (1987). Inhibition of rat liver tryptophan pyrrolase activity and elevation of brain tryptophan concentration by administration of DL-alpha-amino-beta-pyridinepropanoic acid (pyridylalanine) analogs. Journal of Enzyme Inhibition.

-

PubChem. (n.d.). 3-(3-Pyridyl)-D-alanine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 3-(3-Pyridyl)-D-alanine | C8H10N2O2 | CID 1268144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. Repeated administration of L-alanine to mice reduces behavioural despair and increases hippocampal mammalian target of rapamycin signalling: Analysis of gender and metabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]

(S)-2-Amino-3-(pyridin-3-yl)propanoic Acid Dihydrochloride: A Versatile Scaffold for CNS Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride, a non-proteinogenic amino acid derivative of L-alanine, has emerged as a significant building block in medicinal chemistry.[1][2] While primarily utilized as a synthetic intermediate for more complex molecules, its inherent structural features—a chiral amino acid backbone and a pyridine ring—suggest a potential for direct interaction with biological targets within the central nervous system (CNS).[1][3] This technical guide provides an in-depth analysis of the plausible mechanisms of action of this compound, drawing from its structural analogy to known neuromodulators and its role as a precursor in the synthesis of targeted CNS therapies. We will explore its potential interactions with amino acid transporters and key neurotransmitter receptors, providing field-proven experimental protocols to investigate these hypotheses. This document serves as a resource for researchers aiming to leverage this scaffold for the discovery and development of novel therapeutics for neurological disorders.

Part 1: Core Compound Profile and Synthetic Utility

(S)-2-Amino-3-(pyridin-3-yl)propanoic acid is recognized for its utility as a foundational element in the synthesis of complex pharmaceutical agents, particularly those designed to be neuroactive.[3][4] Its structure, featuring a pyridine ring, is considered to enhance binding affinity to specific receptors in the CNS.[4] The dihydrochloride salt form enhances its stability and solubility for research applications.[5]

Table 1: Physicochemical Properties of (S)-2-Amino-3-(pyridin-3-yl)propanoic Acid

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | (2S)-2-amino-3-(pyridin-3-yl)propanoic acid | [6] |

| Synonyms | L-3-Pyridylalanine, H-3-Pal-OH | [6] |

| Molecular Formula | C₈H₁₀N₂O₂ | [6] |

| Molecular Weight | 166.18 g/mol | [6] |

| CAS Number | 64090-98-8 |[6] |

The primary application of this compound is as a versatile starting material. Chemists and drug developers purchase L-3-(3-Pyridyl)alanine Dihydrochloride to synthesize analogues of neurotransmitters or to create novel compounds with improved ability to cross the blood-brain barrier.[1] Its incorporation into more complex molecules allows for the systematic exploration of structure-activity relationships (SAR) for various neurological targets.[1]

Part 2: The L-Alanine Backbone: A Potential Substrate for Neuronal Amino Acid Transporters

The structural identity of (S)-2-Amino-3-(pyridin-3-yl)propanoic acid as an amino acid suggests a plausible interaction with amino acid transporter systems, which are crucial for nutrient uptake and neurotransmitter homeostasis in the brain.[7] Malignant brain tumors, for example, often overexpress these transporters to meet their high metabolic demands, making transporters a key target for both therapeutic intervention and diagnostic imaging.[7]

A structurally related compound, (S)-2-Amino-3-[1-(2-[18F]fluoroethyl)-1H-[1][4][8]triazol-4-yl]propanoic acid, has been identified as a substrate for cationic amino acid transporters.[7] This precedent strongly suggests that the title compound may also be recognized and transported by similar systems.

Hypothesized Mechanism: Substrate for Amino Acid Transporters

We hypothesize that (S)-2-Amino-3-(pyridin-3-yl)propanoic acid is a substrate for one or more amino acid transporter systems (e.g., LAT1, CAT1) expressed on the cell surface of neurons and other CNS cells. Upon binding, the transporter would undergo a conformational change to facilitate the translocation of the compound into the cytoplasm.

Caption: Proposed mechanism of cellular uptake via amino acid transporters.

Experimental Protocol: In Vitro Amino Acid Uptake Assay

This protocol describes a method to determine if (S)-2-Amino-3-(pyridin-3-yl)propanoic acid is a substrate for amino acid transporters using a competitive uptake assay with a radiolabeled known substrate.

-

Cell Culture: Culture a CNS-derived cell line known to express the transporter of interest (e.g., U87 glioblastoma cells for LAT1) in appropriate media until confluent in 24-well plates.

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., Krebs-Ringer-HEPES).

-

Prepare a working solution of a radiolabeled substrate (e.g., [³H]-L-Leucine for LAT1) at a concentration near its Kₘ value.

-

Prepare a series of competitor solutions by serially diluting the stock solution of the title compound.

-

-

Assay Procedure:

-

Wash the confluent cell monolayers twice with pre-warmed uptake buffer.

-

Add the competitor solutions (or buffer for control wells) to the wells and pre-incubate for 10 minutes at 37°C.

-

Initiate the uptake by adding the radiolabeled substrate to all wells.

-

Incubate for a predetermined linear uptake time (e.g., 5 minutes).

-

Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold buffer.

-

-

Quantification and Analysis:

-

Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

Generate a dose-response curve by plotting the percentage of inhibition of radiolabeled substrate uptake against the concentration of the title compound.

-

Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the specific uptake of the radiolabeled substrate.

-

Part 3: The 3-Pyridyl Moiety: A Pharmacophore for Nicotinic Acetylcholine Receptors (nAChRs)

The 3-pyridyl group is a well-established pharmacophore for ligands of nicotinic acetylcholine receptors (nAChRs), which are critical ligand-gated ion channels involved in a wide range of cognitive functions.[9] The development of PET radioligands for imaging nAChRs has heavily focused on analogs of nicotine and epibatidine, both of which feature a pyridine ring.[9] Furthermore, conformationally restricted N-n-alkylnicotinium iodides have been developed as selective nAChR antagonists.[8]

Given that (S)-2-Amino-3-(pyridin-3-yl)propanoic acid contains this key 3-pyridyl moiety, it is plausible that it or its derivatives could act as ligands for nAChR subtypes.

Hypothesized Mechanism: nAChR Ligand Activity

We hypothesize that the 3-pyridyl nitrogen of (S)-2-Amino-3-(pyridin-3-yl)propanoic acid can form a critical hydrogen bond or cation-π interaction within the ligand-binding domain of nAChR subtypes, similar to acetylcholine and nicotine. This interaction could potentially lead to either agonism (channel opening) or antagonism (blocking the binding of acetylcholine).

Caption: Potential interaction with nAChRs and downstream signaling.

Experimental Protocol: Competitive Radioligand Binding Assay for α4β2 nAChRs

This protocol is designed to assess the binding affinity of (S)-2-Amino-3-(pyridin-3-yl)propanoic acid for the α4β2 nAChR subtype, one of the most abundant in the brain.[9]

-

Membrane Preparation: Prepare crude membrane fractions from a stable cell line expressing human α4β2 nAChRs (e.g., HEK293 cells) or from rat brain tissue known to be rich in this subtype (e.g., thalamus).

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in assay buffer. Create a serial dilution series to cover a wide concentration range (e.g., 10⁻¹⁰ M to 10⁻³ M).

-

Prepare a working solution of a high-affinity radioligand for α4β2 nAChRs (e.g., [³H]-Epibatidine) at a concentration close to its Kₑ value.

-

Prepare a solution of a non-labeled, high-affinity ligand (e.g., nicotine) at a high concentration (e.g., 100 µM) to determine non-specific binding.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, radioligand solution, and either buffer (for total binding), the title compound at various concentrations, or the non-specific ligand.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).

-

-

Harvesting and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters several times with ice-cold assay buffer.

-

Dry the filter mat and place it in a scintillation bag with scintillation fluid.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the title compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

-

Part 4: Broader Perspectives and Future Directions

While direct evidence remains to be elucidated, the structural components of (S)-2-Amino-3-(pyridin-3-yl)propanoic acid provide a strong basis for hypothesizing its mechanism of action. Beyond nAChRs and amino acid transporters, the broader class of pyridyl- and other heterocyclic-containing amino acids has been investigated for activity at other CNS targets. For instance, derivatives of (R)-2-amino-3-triazolpropanoic acid have been identified as agonists at the glycine site of NMDA receptors, suggesting that glutamate receptors could also be a potential, albeit more speculative, target class for this scaffold.[10]

The future of research on (S)-2-Amino-3-(pyridin-3-yl)propanoic acid should focus on systematic screening to deorphanize its primary biological target(s). The protocols outlined in this guide provide a validated starting point for such an investigation. A comprehensive understanding of its direct biological activity will unlock its full potential, transforming it from a versatile building block into a lead compound for the next generation of neurological therapeutics.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Power of Pyridylalanine: Advancing Neurological Research with Specialized Amino Acids.

- MySkinRecipes. 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid.

- ResearchGate. Synthesis and evaluation of conformationally restricted pyridino N‐alkylated nicotine analogs as nicotinic acetylcholine receptor antagonists.

- PubChem. 3-(3-Pyridyl)alanine.

- Chem-Impex. 3-(3'-Pyridyl)-DL-alanine.

- PubMed Central. Synthesis and Biological Evaluation of Novel Carbon-11 Labeled Pyridyl Ethers: Candidate Ligands for In Vivo Imaging of α4β2 Nicotinic Acetylcholine Receptors (α4β2-nAChRs) in the brain with Positron Emission Tomography.

- Vertex AI Search. Buy 2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride (EVT-387730) | 856570-92-8.

- PubMed Central. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity.

- Apollo Scientific. (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid.

-

NCBI. (S)-2-Amino-3-[1-(2-[18F]fluoroethyl)-1H-[1][4][8]triazol-4-yl]propanoic acid. Available from: .

Sources

- 1. nbinno.com [nbinno.com]

- 2. 64090-98-8 Cas No. | (2S)-2-Amino-3-(pyridin-3-yl)propanoic acid | Apollo [store.apolloscientific.co.uk]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Amino-3-(6-chloropyridin-3-yl)propanoic acid [myskinrecipes.com]

- 5. Buy 2-Amino-3-(pyridin-3-yl)propanoic acid hydrochloride (EVT-387730) | 856570-92-8 [evitachem.com]

- 6. 3-(3-Pyridyl)alanine | C8H10N2O2 | CID 152953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (S)-2-Amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Evaluation of Novel Carbon-11 Labeled Pyridyl Ethers: Candidate Ligands for In Vivo Imaging of α4β2 Nicotinic Acetylcholine Receptors (α4β2-nAChRs) in the brain with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Ascendance of Pyridylalanines: A Technical Guide to their Discovery, Synthesis, and Application in Drug Development

Abstract

Pyridylalanine, a non-proteinogenic amino acid, has carved a significant niche in the landscape of medicinal chemistry and drug discovery. Its unique pyridine-containing side chain imparts valuable physicochemical properties to peptides and small molecules, influencing their structure, stability, and biological activity. This in-depth technical guide provides a comprehensive historical narrative of the discovery and development of pyridylalanine compounds, from their initial synthesis to their contemporary applications. We will delve into the evolution of synthetic methodologies, including classical, asymmetric, and enzymatic approaches, and provide detailed experimental protocols for key transformations. Furthermore, this guide will explore the critical role of pyridylalanine isomers in modulating the pharmacological profiles of therapeutic peptides, with a focus on their structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important class of unnatural amino acids.

A Historical Odyssey: The Discovery and Early Exploration of Pyridylalanines

The journey of pyridylalanine compounds is intrinsically linked to the broader history of peptide chemistry, which began with the pioneering work of Emil Fischer in the early 20th century.[1][2][3] While the 20 canonical amino acids were the initial focus, the mid-20th century saw a growing interest in non-natural amino acids to probe and manipulate biological systems.[1]

The first documented synthesis of a pyridylalanine derivative appeared in the scientific literature in 1958 , with the preparation of β-(4-Pyridyl)-DL-alanine and its corresponding N-oxide. This seminal work laid the foundational chemistry for accessing this novel amino acid.

A significant leap in the application of pyridylalanines came in the 1980s , driven by the research of Karl Folkers and his team.[4][5][6][7] While investigating antagonists for the Luteinizing Hormone-Releasing Hormone (LHRH), they discovered that incorporating pyridylalanine, specifically the D-isomer of 3-pyridylalanine, into peptide sequences could significantly enhance their antagonistic activity.[4][5] This discovery was a watershed moment, demonstrating the profound impact that unnatural amino acids could have on the pharmacological properties of peptides. Folkers' work not only highlighted the therapeutic potential of pyridylalanine-containing peptides but also spurred further interest in the synthesis and resolution of enantiomerically pure pyridylalanines.[4][5]

The late 20th and early 21st centuries have witnessed a flourishing of research in this area, with scientists like Richard F.W. Jackson making significant contributions to the synthesis of a wide array of unnatural amino acids, including pyridylalanines, through the development of novel organometallic methodologies.[8] Today, pyridylalanines are indispensable tools in the design of peptide and peptidomimetic drugs, with ongoing research exploring their potential in a diverse range of therapeutic areas.

Figure 1: A timeline highlighting key milestones in the discovery and development of pyridylalanine compounds.

The Synthetic Arsenal: Crafting Pyridylalanine Building Blocks

The ability to incorporate pyridylalanines into peptides and other molecules hinges on robust and efficient synthetic methodologies. Over the decades, a variety of approaches have been developed, each with its own advantages and applications.

The Classical Approach: Diethyl Acetamidomalonate Synthesis

One of the earliest and most versatile methods for synthesizing α-amino acids is the diethyl acetamidomalonate synthesis. This method allows for the introduction of a variety of side chains, including the pyridyl group.

Figure 2: General workflow for the synthesis of pyridylalanine via the diethyl acetamidomalonate method.

Experimental Protocol: Synthesis of DL-3-Pyridylalanine via Diethyl Acetamidomalonate

Materials:

-

Diethyl acetamidomalonate

-

Sodium ethoxide (NaOEt)

-

3-(Chloromethyl)pyridine hydrochloride

-

Anhydrous ethanol

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Sodium bicarbonate

Procedure:

-

Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, dissolve diethyl acetamidomalonate in anhydrous ethanol. Add a solution of sodium ethoxide in ethanol dropwise at room temperature with stirring.

-

Alkylation: To the resulting enolate solution, add a solution of 3-(chloromethyl)pyridine hydrochloride in anhydrous ethanol dropwise. The reaction mixture is then refluxed for several hours until the reaction is complete (monitored by TLC).

-

Work-up: After cooling to room temperature, the precipitated sodium chloride is removed by filtration. The filtrate is concentrated under reduced pressure. The residue is dissolved in water and extracted with diethyl ether to remove any unreacted starting materials.

-

Hydrolysis and Decarboxylation: The aqueous layer is acidified with concentrated hydrochloric acid and refluxed for several hours to hydrolyze the ester and amide groups and effect decarboxylation.

-

Isolation: The reaction mixture is cooled, and the pH is adjusted to the isoelectric point of 3-pyridylalanine (approximately pH 6) with a saturated solution of sodium bicarbonate to precipitate the product. The crude DL-3-pyridylalanine is collected by filtration, washed with cold water and ethanol, and can be further purified by recrystallization.

The Enantioselective Frontier: Asymmetric Hydrogenation

For many pharmaceutical applications, enantiomerically pure amino acids are required. Asymmetric hydrogenation of prochiral dehydroamino acid precursors is a powerful method to achieve this.

Figure 3: Workflow for the asymmetric synthesis of pyridylalanine.

Experimental Protocol: Asymmetric Hydrogenation of a Pyridyl Dehydroamino Acid Derivative

Materials:

-

N-acetyl-α-(3-pyridyl)dehydroalanine methyl ester

-

Chiral rhodium catalyst (e.g., [Rh(COD)(R,R-Et-DuPhos)]BF4)

-

Methanol (degassed)

-

Hydrogen gas

Procedure:

-

Preparation: In a glovebox, a pressure-resistant reaction vessel is charged with the N-acetyl-α-(3-pyridyl)dehydroalanine methyl ester and the chiral rhodium catalyst in degassed methanol.

-

Hydrogenation: The vessel is sealed, removed from the glovebox, and connected to a hydrogen gas line. The reaction mixture is stirred under a positive pressure of hydrogen at a specified temperature until the reaction is complete (monitored by HPLC or NMR).

-

Work-up: The reaction vessel is carefully depressurized, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the enantiomerically enriched N-acetyl-3-pyridylalanine methyl ester.

-

Deprotection: The protecting groups are removed by standard procedures (e.g., acid or base hydrolysis) to yield the desired enantiomer of 3-pyridylalanine.

The Biocatalytic Route: Enzymatic Resolution

Enzymatic resolution offers a highly selective method for separating enantiomers. This approach leverages the stereospecificity of enzymes to selectively react with one enantiomer in a racemic mixture.

Experimental Protocol: Enzymatic Resolution of DL-3-Pyridylalanine

Materials:

-

N-acetyl-DL-3-pyridylalanine

-

Acylase I (from Aspergillus melleus)

-

Lithium hydroxide

-

Hydrochloric acid

-

Dowex 50 (H+ form) resin

Procedure:

-

Enzymatic Hydrolysis: N-acetyl-DL-3-pyridylalanine is dissolved in water, and the pH is adjusted to 7.0 with lithium hydroxide. Acylase I is added, and the mixture is incubated at 37°C. The progress of the reaction is monitored by the consumption of base (to maintain pH 7.0) or by HPLC.

-

Separation: Once the hydrolysis of the L-enantiomer is complete, the reaction mixture is acidified with hydrochloric acid to precipitate the unreacted N-acetyl-D-3-pyridylalanine, which is collected by filtration.

-

Isolation of L-isomer: The filtrate, containing L-3-pyridylalanine, is passed through a column of Dowex 50 (H+ form) resin. The resin is washed with water, and the L-3-pyridylalanine is eluted with aqueous ammonia. The eluate is concentrated to yield the pure L-enantiomer.

-

Isolation of D-isomer: The collected N-acetyl-D-3-pyridylalanine is hydrolyzed with acid to afford D-3-pyridylalanine, which can be purified by recrystallization.

Structure-Activity Relationships: The Influence of the Pyridine Nitrogen

The position of the nitrogen atom within the pyridine ring of pyridylalanine (2-Pal, 3-Pal, and 4-Pal) has a profound impact on the physicochemical properties and, consequently, the biological activity of peptides into which it is incorporated.

| Isomer | Position of Nitrogen | pKa of Pyridine Ring | Key Physicochemical Properties | Impact on Peptide Structure and Function |

| 2-Pyridylalanine (2-Pal) | Ortho | ~5.2 | Can act as a bidentate ligand, potential for metal chelation. | Can induce turns in peptide backbones; may interact with metal ions in active sites. |

| 3-Pyridylalanine (3-Pal) | Meta | ~4.7 | The nitrogen is a hydrogen bond acceptor. | Often used to mimic histidine; can improve aqueous solubility and reduce aggregation.[9] |

| 4-Pyridylalanine (4-Pal) | Para | ~6.0 | The most basic of the three isomers. | Can significantly alter the isoelectric point of a peptide; enhances aqueous solubility.[9] |

Case Study: Glucagon Analogs

Glucagon, a peptide hormone used to treat severe hypoglycemia, suffers from poor aqueous solubility and a propensity to aggregate. Research has shown that replacing hydrophobic amino acids with the more hydrophilic 3-pyridylalanine and 4-pyridylalanine can significantly improve these properties while maintaining biological activity.[9] This highlights the power of pyridylalanine as a tool for optimizing the biophysical characteristics of peptide drug candidates.

Analytical Characterization of Pyridylalanine Compounds

The unambiguous characterization of pyridylalanine and its derivatives is crucial for ensuring their purity and identity. A combination of spectroscopic and chromatographic techniques is typically employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The chemical shifts of the pyridine ring protons and carbons are diagnostic for each isomer.[10][11][12]

-

Mass Spectrometry (MS): MS provides accurate molecular weight information, confirming the elemental composition of the synthesized compound.[12][13]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of pyridylalanine compounds. Chiral HPLC, employing a chiral stationary phase, is the gold standard for determining the enantiomeric excess of optically active pyridylalanines.[14][15][16][17][18]

Future Perspectives and Conclusion

The journey of pyridylalanine from a laboratory curiosity to a cornerstone of modern drug discovery is a testament to the power of non-natural amino acids in medicinal chemistry. As our understanding of disease pathways becomes more sophisticated, the demand for novel molecular tools to modulate these pathways will continue to grow. Pyridylalanines, with their unique and tunable properties, are poised to play an increasingly important role in the design of the next generation of peptide and small molecule therapeutics. The continued development of novel synthetic methodologies and a deeper understanding of their structure-activity relationships will undoubtedly unlock new and exciting applications for these versatile building blocks.

References

-

The History of Peptides. (URL: [Link])

-

Emeritus Professor Richard F.W. Jackson | Mathematical and Physical Sciences | The University of Sheffield. (URL: [Link])

-

Chapter: Karl August Folkers - National Academies of Sciences, Engineering, and Medicine. (URL: [Link])

-

Karl Folkers - The University of Texas at Austin. (URL: [Link])

-

Richard Jackson (1940–2020) ‐ A towering presence in translation - PMC - NIH. (URL: [Link])

-

The Dawn of Peptide Discovery: Unearthing Nature's Building Blocks - BioLife Science. (URL: [Link])

-

History of discovery of short peptides - ideal-pharma.eu. (URL: [Link])

-

One Hundred Years of Peptide Chemistry*. (URL: [Link])

-

diethyl acetamidomalonate - Organic Syntheses Procedure. (URL: [Link])

-

Asymmetric hydrogenation of α‐dehydroamino acids. - ResearchGate. (URL: [Link])

-

Karl August Folkers - Grokipedia. (URL: [Link])

-

Karl August Folkers - Wikipedia. (URL: [Link])

-

Karl Folkers - National Science and Technology Medals Foundation. (URL: [Link])

-

Early History of the Breeding of Amino Acid-Producing Strains - PubMed. (URL: [Link])

-

The resolution of amino acids by asymmetric enzymatic synthesis - ResearchGate. (URL: [Link])

-

Miller Reports the Synthesis of Amino Acids | Research Starters - EBSCO. (URL: [Link])

-

Enzymatic Production of Amino Acids - HUMG-YU HSIAO, JAMES F. WALTER, DAVID M. ANDERSON AND BRUCE K. HAMILTON. (URL: [Link])

-

New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ε-Caprolactam Racemase. (URL: [Link])

-

Looking Back: A Short History of the Discovery of Enzymes and How They Became Powerful Chemical Tools - NIH. (URL: [Link])

-

Amino acid - Wikipedia. (URL: [Link])

-

HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (URL: [Link])

-

Chiral HPLC Separations - Phenomenex. (URL: [Link])

-

On the Evolutionary History of the Twenty Encoded Amino Acids - PMC - PubMed Central. (URL: [Link])

-

Non-proteinogenic amino acids - Wikipedia. (URL: [Link])

-

Origin of life insight: peptides can form without amino acids - University College London. (URL: [Link])

-

Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H‐Bond‐Directing Enamine Catalysis: Straightforward Access to Enantiopure Unnatural α‐Amino Acids - NIH. (URL: [Link])

-

Expanding The Genetic Code: The World's First Truly Unnatural Organism | ScienceDaily. (URL: [Link])

-

How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. (URL: [Link])

-

Direct chiral HPLC separation on CSPs - Chiralpedia. (URL: [Link])

-

Mechanism of Asymmetric Hydrogenation of β-Dehydroamino Acids Catalyzed by Rhodium Complexes: Large-Scale Experimental and Computational Study | ACS Catalysis. (URL: [Link])

-

What are the various ways of Chiral Separation by using HPLC? - YouTube. (URL: [Link])

-

Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed. (URL: [Link])

-

Chiral Derivatization Method for the Separation of Enantiomers of LProlinamide by Reverse Phase HPLC - Juniper Publishers. (URL: [Link])

-

NMR-spectroscopic analysis of mixtures: from structure to function - PMC - NIH. (URL: [Link])

-

asymmetric-hydrogenation-2015.pdf. (URL: [Link])

-

Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (URL: [Link])

-

Prebiotic Synthesis of Hydrophobic and Protein Amino Acids - PMC - NIH. (URL: [Link])

-

Richard J. Jackson 1940-2020 | Department of Biochemistry - University of Cambridge. (URL: [Link])

-

Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry - YouTube. (URL: [Link])

-

Solving an Unknown Organic Structure using NMR, IR, and MS - YouTube. (URL: [Link])

Sources

- 1. peptidesuk.com [peptidesuk.com]

- 2. biolife-science.com [biolife-science.com]

- 3. ideal-pharma.eu [ideal-pharma.eu]

- 4. nationalacademies.org [nationalacademies.org]

- 5. bioinst.cm.utexas.edu [bioinst.cm.utexas.edu]

- 6. grokipedia.com [grokipedia.com]

- 7. nationalmedals.org [nationalmedals.org]

- 8. Emeritus Professor Richard F.W. Jackson | Mathematical and Physical Sciences | The University of Sheffield [sheffield.ac.uk]

- 9. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. csfarmacie.cz [csfarmacie.cz]

- 15. phx.phenomenex.com [phx.phenomenex.com]

- 16. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]

- 17. youtube.com [youtube.com]

- 18. juniperpublishers.com [juniperpublishers.com]

An In-Depth Technical Guide to (S)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride for Advanced Research and Pharmaceutical Development

CAS Number: 93960-20-4

Authored by: A Senior Application Scientist

Abstract

(S)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride, a chiral non-proteinogenic amino acid, has emerged as a pivotal building block in contemporary drug discovery and peptide engineering. Its unique structural attributes, combining the chirality of an alanine backbone with the electronic and steric properties of a pyridine moiety, offer medicinal chemists a versatile tool for modulating the pharmacological profiles of lead compounds. This comprehensive technical guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its applications in drug development and the requisite analytical methodologies for its quality control. This document is intended to serve as a critical resource for researchers, scientists, and professionals in the pharmaceutical industry, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Strategic Importance of Pyridyl-Alanine Derivatives in Medicinal Chemistry

The incorporation of unnatural amino acids into peptide-based therapeutics and small molecule drug candidates represents a cornerstone of modern medicinal chemistry. These tailored building blocks allow for the fine-tuning of a molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, enhancement of target affinity and selectivity, and improvement of metabolic stability. (S)-2-Amino-3-(pyridin-3-yl)propanoic acid, often referred to as (S)-3-pyridylalanine or L-3-Pal, is a prominent member of this class of specialized amino acids.

The pyridine ring, in particular, introduces a unique set of characteristics. It can participate in hydrogen bonding, coordinate with metal ions in biological systems, and engage in π-stacking interactions, all of which can significantly influence a drug's interaction with its biological target.[1] This makes pyridylalanine derivatives especially valuable in the design of therapeutics for a range of conditions, including neurological disorders and metabolic diseases.[2] This guide will focus on the dihydrochloride salt form, which offers enhanced solubility and stability, making it highly suitable for research and development applications.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application.

| Property | Value | Source |

| CAS Number | 93960-20-4 | PubChem |

| Molecular Formula | C₈H₁₂Cl₂N₂O₂ | PubChem |

| Molecular Weight | 239.10 g/mol | PubChem |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Soluble in water | [3] |

| Chirality | (S)-enantiomer | - |

The dihydrochloride salt form ensures that both the alpha-amino group and the pyridine nitrogen are protonated, which enhances the compound's solubility in aqueous media, a critical factor for many experimental and formulation processes.

Synthesis and Chiral Resolution: A Protocol for High-Purity Material

The enantioselective synthesis of (S)-2-Amino-3-(pyridin-3-yl)propanoic acid is a critical step in its utilization for pharmaceutical applications, where stereochemical purity is paramount. The following protocol is a synthesized approach based on established methods for related compounds, including the resolution of a racemic precursor.[4][5]

Synthesis Workflow

The overall synthetic strategy involves the initial synthesis of a racemic mixture of the amino acid, followed by a chiral resolution step to isolate the desired (S)-enantiomer.

Caption: Workflow for the synthesis and chiral resolution of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of DL-2-Amino-3-(pyridin-3-yl)propanoic acid

-

Condensation: React 3-pyridinecarboxaldehyde with diethyl acetamidomalonate in the presence of a base such as piperidine in a suitable solvent like ethanol. The reaction mixture is typically heated to reflux.

-

Hydrolysis and Decarboxylation: The resulting intermediate is then hydrolyzed with a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide), followed by heating to effect decarboxylation, yielding the racemic amino acid.[4]

Step 2: N-Boc Protection

-

Dissolve the racemic amino acid in a mixture of dioxane and water.

-

Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., sodium bicarbonate) to the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction to isolate the N-Boc protected racemic amino acid.

Step 3: Chiral Resolution via Diastereomeric Salt Formation [5]

-

Dissolve the N-Boc protected racemic amino acid in a suitable hot solvent, such as ethyl acetate.

-

Add a solution of a chiral resolving agent, for example, (1R,2S)-(-)-ephedrine, in the same solvent.

-

Allow the solution to cool slowly to promote the selective crystallization of the diastereomeric salt of the (S)-N-Boc-amino acid.

-

Collect the crystals by filtration and wash with a cold solvent.

Step 4: Liberation of the (S)-N-Boc-amino acid [5]

-

Treat the isolated diastereomeric salt with a dilute acid (e.g., dilute HCl) to break the salt.

-

Extract the liberated (S)-N-Boc-amino acid into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified (S)-N-Boc-amino acid.

Step 5: Deprotection and Dihydrochloride Salt Formation

-

Dissolve the (S)-N-Boc-amino acid in a suitable solvent such as methanol or ethyl acetate.

-

Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in dioxane.

-

The deprotection of the Boc group and the formation of the dihydrochloride salt occur concurrently.

-

The product will precipitate out of the solution and can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.

Applications in Drug Development and Medicinal Chemistry

The unique properties of (S)-2-Amino-3-(pyridin-3-yl)propanoic acid make it a valuable building block in several areas of drug development.

Peptide and Peptidomimetic Therapeutics

A significant application of this amino acid is in the modification of peptides to enhance their therapeutic properties. The pyridine moiety can improve aqueous solubility and stability, which are often challenges in peptide drug development.[6][7]

-

Example: Glucagon Analogues: Research has shown that replacing hydrophobic amino acids in glucagon with 3-pyridylalanine can lead to analogues with enhanced solubility and stability at neutral pH, making them more suitable for medicinal use in treating hypoglycemia.[7] The introduction of the more hydrophilic pyridyl group can disrupt the aggregation-prone hydrophobic patches in the peptide.[6]

Small Molecule Drug Discovery for Neurological Disorders

The structural similarity of the pyridyl group to certain neurotransmitter fragments makes this amino acid a key component in the synthesis of novel compounds targeting the central nervous system (CNS). The pyridine nitrogen can act as a hydrogen bond acceptor, facilitating interactions with receptors and enzymes implicated in neurological pathways.[2]

-

Mechanism of Action: While specific mechanisms are target-dependent, the incorporation of the pyridylalanine scaffold can influence a molecule's ability to cross the blood-brain barrier and its binding affinity to CNS targets. Pyridine-containing compounds are known to be active in the CNS, with some natural alkaloids exhibiting significant neurological effects.[8]

Quality Control and Analytical Methodologies

Ensuring the chemical and enantiomeric purity of this compound is critical for its use in pharmaceutical development. High-Performance Liquid Chromatography (HPLC) and HPLC-Mass Spectrometry (HPLC-MS) are the primary analytical techniques employed.

Chiral HPLC for Enantiomeric Purity Determination

A validated chiral HPLC method is essential to confirm the enantiomeric excess of the (S)-enantiomer.

Illustrative Chiral HPLC Method:

-

Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based) or a Pirkle-type column.

-

Mobile Phase: A mixture of organic solvents (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formate) with a chiral selector-dependent composition.

-

Detection: UV detection at a wavelength where the pyridine ring absorbs (typically around 260 nm).

-

Protocol:

-

Prepare a standard solution of the racemic compound to determine the retention times of both enantiomers.

-

Prepare a solution of the sample to be analyzed.

-

Inject the solutions onto the HPLC system and run the analysis under isocratic or gradient conditions.

-

Calculate the enantiomeric excess (% ee) based on the peak areas of the (S) and (R) enantiomers.

-

HPLC-MS for Purity and Impurity Profiling

A validated HPLC-MS method is crucial for determining the chemical purity and identifying any potential impurities.

Caption: A typical experimental workflow for the HPLC-MS analysis of (S)-2-Amino-3-(pyridin-3-yl)propanoic acid.

Step-by-Step HPLC-MS Protocol:

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent, typically the initial mobile phase composition.

-

Chromatographic Separation:

-

Column: Use a reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase: Employ a gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile). A typical gradient might run from 5% to 95% B over 10 minutes.

-

Flow Rate: Set a flow rate of approximately 0.3 mL/min.

-

Column Temperature: Maintain a constant column temperature, for example, 40 °C.

-

-

Mass Spectrometric Detection:

-

Ionization: Use electrospray ionization in positive mode (ESI+).

-

Detection Mode: For quantitative analysis of the main component and known impurities, use Selected Ion Monitoring (SIM). For impurity identification, use a full scan mode. The expected m/z for the free base [M+H]⁺ is 167.08.

-

-

Data Analysis: Integrate the peak areas from the chromatogram to determine the purity of the main component and quantify any detected impurities against reference standards.

Conclusion

This compound is a high-value chemical entity with significant potential to advance drug discovery and development. Its unique combination of chirality and the versatile functionality of the pyridine ring provides a powerful tool for medicinal chemists to design novel therapeutics with improved pharmacological properties. This guide has provided a comprehensive overview of its key characteristics, a detailed synthetic and resolution protocol, insights into its applications, and robust analytical methods for its quality control. As the demand for more sophisticated and targeted therapies continues to grow, the strategic application of such specialized building blocks will undoubtedly play an increasingly crucial role in the future of medicine.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Role of Pyridine Derivatives in Modern Drug Discovery. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Power of Pyridylalanine: Advancing Neurological Research with Specialized Amino Acids. [Link]

-

PubChem. 3-(3-Pyridyl)-L-alanine dihydrochloride. National Center for Biotechnology Information. [Link]

-

ChemBK. (R)-2-AMINO-3-(PYRIDIN-3-YL)PROPANOIC ACID DIHYDROCHLORIDE. [Link]

-

Rao, P. N., et al. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. International Journal of Peptide and Protein Research, 29(1), 118-125. [Link]

-

Day, B. W., et al. (2001). An Expedient Method for Resolution of 3-Amino-3-(3'-pyridyl)propionic Acid and Related Compounds. Organic Process Research & Development, 5(4), 355-360. [Link]

-

Mayer, J. P., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry, 59(18), 8440-8450. [Link]

-

DiMarchi, R. D., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Request PDF. [Link]

-

O'Connor, K., & El-Seedi, H. (2021). Pyridine alkaloids with activity in the central nervous system. Phytochemistry, 188, 112789. [Link]

-

Rao, P. N., et al. (1987). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. PubMed. [Link]

-